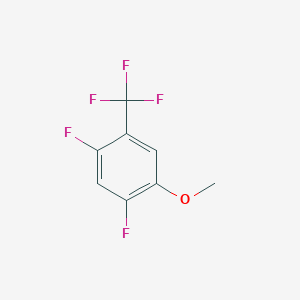

![molecular formula C28H31N3O4S B2680909 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide CAS No. 477566-99-7](/img/structure/B2680909.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

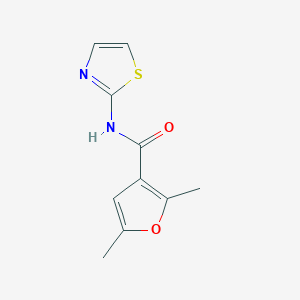

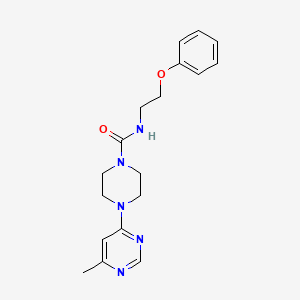

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide” is a chemical compound that contains a benzoxazole moiety. Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole has been synthesized using various methods. One of the well-organized synthetic methodologies for benzoxazole uses 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule. It is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings. In the case of benzoxazole, these elements are carbon, hydrogen, and nitrogen .Chemical Reactions Analysis

Benzoxazole has been used as a starting material for different mechanistic approaches in drug discovery. It exhibits a high possibility of broad substrate scope and functionalization .Wissenschaftliche Forschungsanwendungen

Aromatic Sulfonamide Inhibitors

Aromatic sulfonamides, such as those studied by Supuran et al. (2013), have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, including hCA I, II, IV, and XII. These compounds exhibit nanomolar half-maximal inhibitory concentrations, demonstrating their potential in therapeutic applications targeting these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Photosensitive Poly(benzoxazole)

Research on poly(benzoxazoles) (PBO) by Ebara et al. (2003) highlights their development through synthetic methods involving diphenyl isophthalate and bis(o-aminophenol). The study emphasizes the photosensitive properties of PBO precursors, indicating their utility in creating fine positive images for photolithographic applications (Ebara, Shibasaki, & Ueda, 2003).

Antimalarial Sulfonamides Against COVID-19

Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and their potential as COVID-19 drugs. The study demonstrates the compounds' effectiveness, highlighting sulfonamides' versatility in addressing critical health challenges (Fahim & Ismael, 2021).

Novel Aromatic Polyamides

Research on aromatic polyamides based on multi-ring flexible dicarboxylic acids by Hsiao and Chang (1996) offers insights into the synthesis of high-molecular-weight polymers with remarkable solubility and thermal stability. These materials present diverse applications due to their mechanical properties and thermal resistance (Hsiao & Chang, 1996).

Benzoxazole Synthesis

Yu et al. (2012) conducted a study on the oxidative C–O coupling of N-(phenyl) benzamides to produce benzoxazole products. This research underlines the importance of benzoxazole compounds in various chemical syntheses and their potential applications in medicinal chemistry and materials science (Yu, Ma, & Yu, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O4S/c1-19(2)17-31(18-20(3)4)36(33,34)22-15-13-21(14-16-22)27(32)29-24-10-6-5-9-23(24)28-30-25-11-7-8-12-26(25)35-28/h5-16,19-20H,17-18H2,1-4H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJLRFIMTXJDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride](/img/structure/B2680828.png)

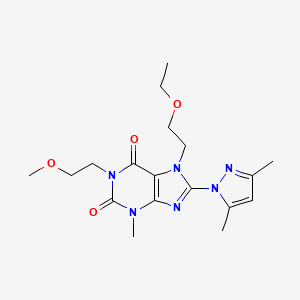

![8-[(dibenzylamino)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2680834.png)

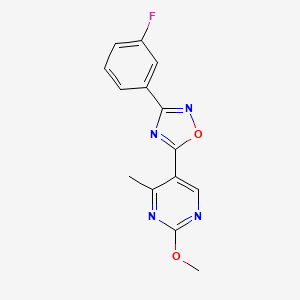

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)

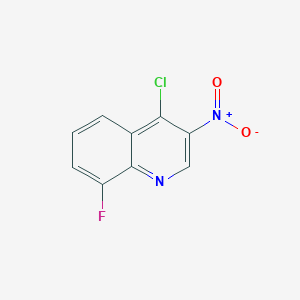

![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)